molecular formula C19H15ClO4S B2383236 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 302952-50-7

3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No. B2383236
CAS RN: 302952-50-7
M. Wt: 374.84
InChI Key: JFVIFBAJBXUHRV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one, also known as CF3, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of chalcones, which have been shown to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one is not fully understood. However, it has been proposed that 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one exerts its biological activities by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has been reported to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has also been shown to inhibit the activation of MAPK and PI3K/Akt signaling pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has been shown to possess neuroprotective activity by reducing the production of reactive oxygen species and inhibiting the activation of microglia.

Advantages and Limitations for Lab Experiments

3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has been reported to possess various biological activities, which makes it a potential candidate for drug development. However, there are also limitations to using 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one in lab experiments. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one is not water-soluble, which makes it difficult to use in aqueous solutions. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has also been reported to be unstable in the presence of light and air, which can affect its biological activity.

Future Directions

There are several future directions for research on 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one. One potential direction is to investigate the structure-activity relationship of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one and its analogs to identify more potent compounds. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one to determine its efficacy and safety in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one and its potential applications in various diseases.

Synthesis Methods

The synthesis of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one involves the reaction of 4-chloroacetophenone, furfural, and phenylsulfonylacetylene in the presence of a base such as potassium carbonate. The reaction proceeds through a one-pot three-component reaction, which results in the formation of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one with a yield of 80-85%. The synthesis of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has been reported in various scientific journals and has been optimized for higher yields and purity.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

3-(benzenesulfonyl)-3-(4-chlorophenyl)-1-(furan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4S/c20-15-10-8-14(9-11-15)19(13-17(21)18-7-4-12-24-18)25(22,23)16-5-2-1-3-6-16/h1-12,19H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVIFBAJBXUHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one

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